

Ethyl Phthalyl Ethyl Glycolate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl phthalyl ethyl glycolate*

Cat. No.: *B167182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of **ethyl phthalyl ethyl glycolate**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and logical workflows to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

Ethyl phthalyl ethyl glycolate, a colorless to almost colorless clear liquid, is primarily utilized as a plasticizer.^[1] Its key chemical and physical properties are summarized in the table below, providing a convenient reference for laboratory and development applications.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₆ O ₆	[1][2]
Molecular Weight	280.27 g/mol	[2][3]
CAS Number	84-72-0	[1][2]
Melting Point	20 °C	[2][4]
Boiling Point	160-170 °C at 0.1 Torr	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Water Solubility	0.018% by weight; <799 mg/L at 20 °C	[2][4]
Appearance	Colorless to Almost colorless clear liquid	[1]
Purity	>95.0% (GC)	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of chemical properties. The following sections outline standardized experimental protocols that can be adapted for **ethyl phthalyl ethyl glycolate**, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Melting Point (Capillary Method)

The melting point of **ethyl phthalyl ethyl glycolate** can be determined using the capillary method, a technique widely accepted for its accuracy with crystalline substances.

Apparatus:

- Melting point apparatus with a heated block and a temperature control system.
- Sealed capillary tubes.

- Thermometer calibrated to a recognized standard.

Procedure:

- Sample Preparation: A small amount of dry **ethyl phthalyl ethyl glycolate** is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-4 mm.
- Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as the final melting point. A narrow melting range is indicative of high purity.

Determination of Boiling Point (Ebulliometer Method)

The ebulliometer method is a precise technique for determining the boiling point of a liquid by measuring the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

- Ebulliometer equipped with a condenser and a precision thermometer or thermocouple.
- Heating mantle or oil bath.

Procedure:

- Sample Introduction: A measured volume of **ethyl phthalyl ethyl glycolate** is placed in the boiling flask of the ebulliometer.
- Heating: The liquid is heated to its boiling point, ensuring a steady and gentle reflux.

- Temperature Measurement: The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid, but not in contact with the liquid itself.
- Equilibrium: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density (Oscillating U-tube Method)

The density of liquid **ethyl phthalyl ethyl glycolate** can be accurately measured using a digital density meter that employs the oscillating U-tube principle.

Apparatus:

- Digital density meter with a thermostatically controlled oscillating U-tube.
- Syringe for sample injection.

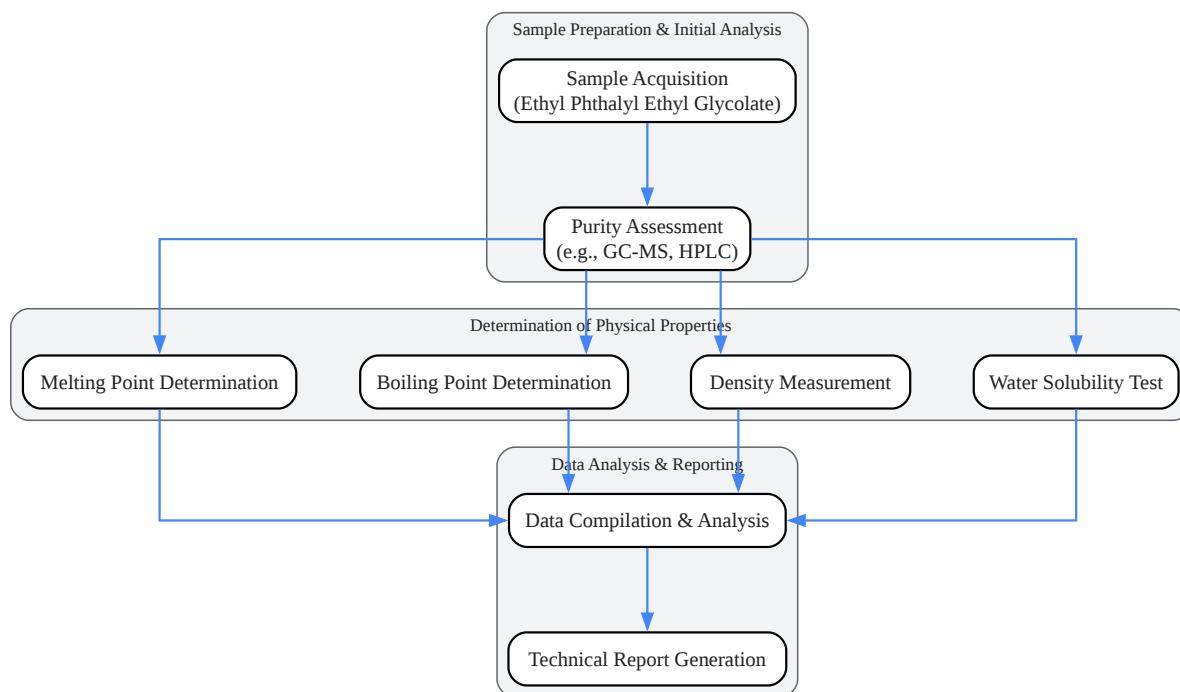
Procedure:

- Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.
- Sample Injection: A small, bubble-free aliquot of **ethyl phthalyl ethyl glycolate** is injected into the U-tube.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period.

Determination of Water Solubility (Flask Method)

The flask method is a straightforward approach to determine the water solubility of a substance.

Apparatus:


- Erlenmeyer flasks with stoppers.
- Shaking incubator or magnetic stirrer.
- Analytical balance.
- Centrifuge.
- Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

- Sample Preparation: An excess amount of **ethyl phthalyl ethyl glycolate** is added to a known volume of distilled water in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.
- Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The saturated aqueous phase is then separated from the excess solute, typically by centrifugation.
- Concentration Analysis: The concentration of **ethyl phthalyl ethyl glycolate** in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the chemical characterization of **ethyl phthalyl ethyl glycolate**, from sample acquisition to final data analysis and reporting.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **ethyl phthalyl ethyl glycolate**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification, quantification, and purity assessment of **ethyl phthalyl ethyl glycolate**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **ethyl phthalyl ethyl glycolate**.

- Column: A C18 stationary phase is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry detection, a volatile buffer like formic acid can be added.
- Detection: UV detection at a suitable wavelength (e.g., 230 nm) or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like **ethyl phthalyl ethyl glycolate**.

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally effective.
- Carrier Gas: Helium is the most common carrier gas.
- Injection: A split/splitless injector is used to introduce the sample.
- Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for **ethyl phthalyl ethyl glycolate**. For specific applications, further validation and optimization of the described protocols are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- To cite this document: BenchChem. [Ethyl Phthalyl Ethyl Glycolate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167182#ethyl-phthalyl-ethyl-glycolate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com